molecular formula C26H16N2O6S2 B11960832 4-Benzoyl-2-nitrophenyl disulfide CAS No. 76209-04-6

4-Benzoyl-2-nitrophenyl disulfide

Katalognummer: B11960832
CAS-Nummer: 76209-04-6
Molekulargewicht: 516.5 g/mol
InChI-Schlüssel: VJXYDYGVWFBKPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{4-[(4-benzoyl-2-nitrophenyl)dithio]-3-nitrophenyl}(phenyl)methanone is a complex organic compound characterized by its unique structural features

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-benzoyl-2-nitrophenyl)dithio]-3-nitrophenyl}(phenyl)methanone typically involves multi-step organic reactions. One common approach is the reaction of 4-benzoyl-2-nitroaniline with 4-chloro-3-nitrobenzene in the presence of a base to form the intermediate compound. This intermediate is then subjected to a thiolation reaction using a suitable thiol reagent to introduce the dithio group. The final step involves the coupling of the thiolated intermediate with benzoyl chloride under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of {4-[(4-benzoyl-2-nitrophenyl)dithio]-3-nitrophenyl}(phenyl)methanone may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

{4-[(4-benzoyl-2-nitrophenyl)dithio]-3-nitrophenyl}(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The dithio group can be oxidized to disulfides using oxidizing agents such as hydrogen peroxide.

    Substitution: The benzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, palladium catalyst.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, alcohols, acidic or basic conditions.

Major Products

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Substituted benzoyl derivatives.

Wissenschaftliche Forschungsanwendungen

{4-[(4-benzoyl-2-nitrophenyl)dithio]-3-nitrophenyl}(phenyl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of {4-[(4-benzoyl-2-nitrophenyl)dithio]-3-nitrophenyl}(phenyl)methanone involves its interaction with specific molecular targets. The compound’s nitro and dithio groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can modulate various biochemical pathways, including those involved in inflammation and cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: A plasticizer with similar structural features but different applications.

    Chitosan functionalized with essential oils: Used in food packaging with antimicrobial properties.

Uniqueness

{4-[(4-benzoyl-2-nitrophenyl)dithio]-3-nitrophenyl}(phenyl)methanone is unique due to its combination of benzoyl, nitro, and dithio groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Eigenschaften

CAS-Nummer

76209-04-6

Molekularformel

C26H16N2O6S2

Molekulargewicht

516.5 g/mol

IUPAC-Name

[4-[(4-benzoyl-2-nitrophenyl)disulfanyl]-3-nitrophenyl]-phenylmethanone

InChI

InChI=1S/C26H16N2O6S2/c29-25(17-7-3-1-4-8-17)19-11-13-23(21(15-19)27(31)32)35-36-24-14-12-20(16-22(24)28(33)34)26(30)18-9-5-2-6-10-18/h1-16H

InChI-Schlüssel

VJXYDYGVWFBKPA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)SSC3=C(C=C(C=C3)C(=O)C4=CC=CC=C4)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.